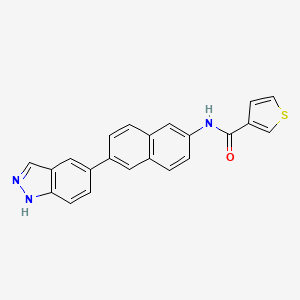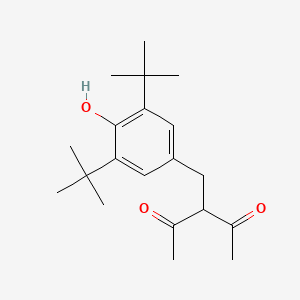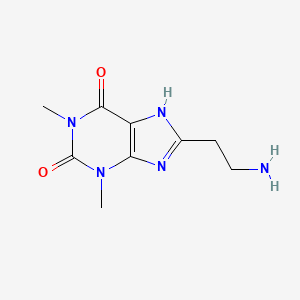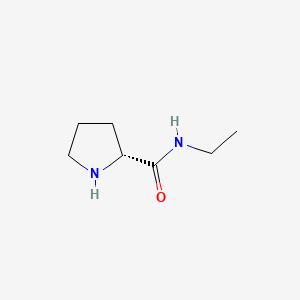
BCAT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCAT is a chemical compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and reactivity. The tosylate group in this compound enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BCAT can be synthesized through a multi-step process involving the reaction of benzotriazole with tosyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting intermediate is then treated with an appropriate amine to form the final product .
Industrial Production Methods: Industrial production of 1-benzotriazolecarboxamidinium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: BCAT undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, although these are less common.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with amines can yield guanidine derivatives, while reaction with alcohols can produce ethers .
Aplicaciones Científicas De Investigación
BCAT has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-benzotriazolecarboxamidinium tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The benzotriazole moiety stabilizes the intermediate species, facilitating the reaction. This compound can also interact with various molecular targets, including enzymes and receptors, through covalent modification .
Comparación Con Compuestos Similares
Benzotriazole: A parent compound with similar stability and reactivity but lacking the tosylate group.
Uniqueness: BCAT is unique due to the combination of the benzotriazole and tosylate moieties, which confer both stability and reactivity. This makes it a versatile reagent in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C14H15N5O3S |
|---|---|
Peso molecular |
333.37 g/mol |
Nombre IUPAC |
2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |
Clave InChI |
AZPBDRUPTRGILK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethyl-4-methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8733368.png)


![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)







